molecular formula C8H14O3 B600070 Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) CAS No. 196492-76-9

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI)

Cat. No.: B600070
CAS No.: 196492-76-9
M. Wt: 158.197
InChI Key: FVKODGLNWXGSHU-NKWVEPMBSA-N
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Description

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1 and a methoxymethyl (-CH₂-O-CH₃) substituent at position 3 in a cis-configuration. The cis-stereochemistry suggests distinct spatial interactions compared to trans-isomers, which may influence solubility, reactivity, and biological activity .

Properties

CAS No.

196492-76-9

Molecular Formula

C8H14O3

Molecular Weight

158.197

IUPAC Name

(1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-11-5-6-2-3-7(4-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1

InChI Key

FVKODGLNWXGSHU-NKWVEPMBSA-N

SMILES

COCC1CCC(C1)C(=O)O

Synonyms

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI)

Origin of Product

United States

Preparation Methods

Hydrolase-Catalyzed Ester Hydrolysis

  • Substrate Preparation : A racemic mixture of trans-3-(methoxymethyl)cyclopentanecarboxylic acid ester is subjected to hydrolysis using lipases or esterases. Enzymes such as Candida antarctica lipase B selectively hydrolyze one enantiomer, yielding the cis-configured acid.

  • Reaction Conditions :

    • pH 7–8 buffer, 25–40°C

    • Conversion rates: 40–60% (dependent on enzyme specificity)

  • Outcome : The unreacted ester (trans isomer) is separated via chromatography, leaving the desired cis-acid.

Dynamic Kinetic Resolution (DKR)

  • Combining hydrolases with metal catalysts enables in situ racemization of the undesired enantiomer, improving yield. For example:

    • Catalyst : Shvo’s catalyst (ruthenium-based)

    • Enzyme : Pseudomonas fluorescens esterase

    • Yield : Up to 85% cis product.

Malonate Ester Cyclization with Functionalized Dibromides

The synthesis of cyclopentanecarboxylic acid derivatives via malonate ester alkylation is well-documented in CN113754528A . This method can be modified to introduce the methoxymethyl group during cyclopentane ring formation.

Reaction Scheme

  • Alkylation of Diethyl Malonate :

    • Diethyl malonate reacts with 1,4-dibromobutane and sodium ethoxide to form a cyclopentane diethyl ester.

    • Modification : Replacing 1,4-dibromobutane with 3-(methoxymethyl)-1,4-dibromobutane introduces the substituent at position 3.

  • Hydrolysis and Decarboxylation :

    • Basic hydrolysis (NaOH, ethanol/water) yields the diacid intermediate.

    • Acidic decarboxylation (HCl, heat) removes one carboxyl group, yielding 3-(methoxymethyl)cyclopentanecarboxylic acid.

Optimization Challenges

  • Regioselectivity : The dibromide must preferentially alkylate at the γ-position to ensure the methoxymethyl group occupies position 3.

  • Yield Data :

    StepYield (%)Conditions
    Alkylation65–70NaOEt, EtOH, 80°C
    Hydrolysis902 M NaOH, reflux
    Decarboxylation756 M HCl, 100°C, 2 h

Post-Functionalization of Cyclopentanecarboxylic Acid

Introducing the methoxymethyl group after cyclopentane ring formation avoids challenges in regioselective dibromide synthesis.

Hydroxymethylation Followed by Methylation

  • Formylation :

    • US3723469A describes ozonolysis of trans-chrysanthemic acid derivatives to introduce formyl groups. Adapting this, cyclopentene intermediates undergo ozonolysis and reductive workup (Zn/HOAc) to yield 3-hydroxymethylcyclopentanecarboxylic acid.

  • Methylation :

    • The hydroxyl group is methylated using methyl iodide and a base (K₂CO₃) in DMF.

    • Yield : 80–85% after purification.

Stereochemical Control

  • Cis Isomer Enrichment :

    • The intermediate hydroxymethyl derivative is epimerized using acidic conditions (H₂SO₄, MeOH) to favor the cis configuration via ring strain relief.

    • Cis:Trans Ratio : 4:1 after epimerization.

Biocatalytic Asymmetric Synthesis

Building on US20070197788A1 , ketoreductases (KREDs) can reduce 3-(methoxymethyl)cyclopentanone to the cis-alcohol, which is oxidized to the carboxylic acid.

Key Steps

  • Substrate : 3-(Methoxymethyl)cyclopentanone

  • Enzyme : Lactobacillus brevis KRED

  • Reduction : NADPH-dependent reduction yields cis-3-(methoxymethyl)cyclopentanol (>95% ee).

  • Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsCis Purity (%)Overall Yield (%)
Enzymatic ResolutionHigh stereoselectivity, mild conditionsRequires racemic starting material9850–60
Malonate CyclizationScalable, fewer stepsLow regioselectivity in dibromide7540–50
Post-FunctionalizationFlexible substituent introductionMultiple steps, epimerization needed8060–70
Biocatalytic SynthesisHigh enantiomeric excessCostly enzymes, substrate synthesis9970–80

Chemical Reactions Analysis

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentanecarboxylic Acid Derivatives

Compound Name (9CI) Substituent(s) & Position Molecular Formula Key Properties/Applications Evidence ID
3-(Methoxymethyl)-, cis- (Target Compound) 3-(CH₂-O-CH₃), cis C₈H₁₄O₃* Likely moderate polarity due to ether group; potential use in medicinal chemistry (inferred from methoxymethyl analogs)
3-Amino-, (1R,3S)- 3-NH₂ C₆H₁₁NO₂ MP: 172.1°C; water-soluble; chiral building block in drug synthesis
2-Mercapto- 2-SH C₆H₁₀O₂S Thiol group enhances reactivity; possible use in chelation or catalysis
1-(Methoxymethyl)- 1-(CH₂-O-CH₃) C₈H₁₄O₃ Commercially available (7 suppliers); methoxymethyl at position 1 alters steric effects
2-(Chlorocarbonyl)-, cis- 2-(Cl-CO-) C₇H₉ClO₂ Reactive acyl chloride; precursor for esters or amides
5-Amino-3-methyl-, cis- (Cyclopentene) 5-NH₂, 3-CH₃ C₇H₁₁NO₂ Unsaturated ring; potential intermediate for heterocyclic compounds
3-Ethyl-1,1-bis(methoxymethyl)-4-methyl- Multiple substituents C₁₂H₂₄O₂ High steric bulk; applications in polymer or surfactant chemistry

*Molecular formula estimated based on cyclopentane backbone and substituents.

Substituent Effects on Physicochemical Properties

  • Methoxymethyl Group : The methoxymethyl group (-CH₂-O-CH₃) introduces moderate polarity and ether-like solubility. For example, 1-(methoxymethyl)-cyclopentanecarboxylic acid (CAS 220876-16-4) is synthesized for applications requiring balanced hydrophobicity and hydrogen-bonding capacity .
  • Amino vs. Mercapto Groups: The 3-amino derivative (CAS 71830-08-5) exhibits higher water solubility (slightly soluble) and a melting point of 172.1°C, whereas the 2-mercapto analog (CAS 108744-13-4) may have lower solubility due to thiol hydrophobicity .
  • Chlorocarbonyl Reactivity : The 2-(chlorocarbonyl) derivative (CAS 118577-38-1) is highly reactive, serving as a precursor for esterification or amidation reactions .

Stereochemical Considerations

  • cis-Configuration: The cis-arrangement of substituents in the target compound may enhance intramolecular hydrogen bonding or alter crystal packing compared to trans-isomers. For example, cis-3-amino derivatives are preferred in chiral synthesis due to their defined spatial orientation .

Biological Activity

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) is a compound with notable biological activity, particularly in the areas of antimicrobial and anti-inflammatory properties. Its molecular formula is C8H14O3, and it has a molecular weight of 158.2 g/mol. This article synthesizes current research findings, case studies, and potential applications of this compound in various biological contexts.

The compound can be synthesized through organic reactions starting from cyclopentanone. Key synthetic routes involve controlled conditions to ensure the desired cis configuration is achieved. The compound's structure is characterized by its methoxymethyl group, which influences its reactivity and biological interactions.

PropertyValue
CAS No. 196492-76-9
Molecular Formula C8H14O3
Molecular Weight 158.197 g/mol
IUPAC Name (1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid
InChI Key FVKODGLNWXGSHU-NKWVEPMBSA-N

Antimicrobial Properties

Research indicates that Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations as low as 50 μg/mL.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). Specifically, a study highlighted that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its potential use in managing inflammatory diseases .

The biological activity of Cyclopentanecarboxylic acid is attributed to its interaction with specific molecular targets within cells. It is hypothesized that the methoxymethyl group plays a crucial role in modulating enzyme activities related to inflammation and microbial resistance. The exact mechanisms are still under investigation but may involve:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Disruption of bacterial cell wall synthesis , leading to increased susceptibility to immune responses.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on the effectiveness of Cyclopentanecarboxylic acid against E. coli demonstrated a minimum inhibitory concentration (MIC) of 40 μg/mL, showcasing its potential as an alternative antimicrobial agent .
  • Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, administration of this compound significantly reduced joint swelling and pain compared to control groups, indicating its therapeutic potential in treating autoimmune conditions .

Comparative Analysis

To understand the uniqueness of Cyclopentanecarboxylic acid, it can be compared with similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI)ModerateSignificant
Cyclopentanecarboxylic acid, trans-LowModerate
Other cyclopentane derivativesVariableLow

Q & A

Q. What synthetic methodologies are optimal for achieving the cis-configuration in 3-(methoxymethyl)cyclopentanecarboxylic acid?

The cis-stereochemistry of this compound requires stereoselective synthesis. Key approaches include:

  • Ring-closing metathesis (RCM): Cyclopentane rings can be formed using Grubbs catalysts, with substituent positioning guided by steric effects and directing groups .
  • Asymmetric hydrogenation: Chiral ligands (e.g., BINAP) can induce cis-selectivity during hydrogenation of cyclopentene precursors .
  • Esterification/hydrolysis: Methoxymethyl groups may be introduced via Mitsunobu reactions or nucleophilic substitution, followed by stereoretentive hydrolysis .

Q. How can the stereochemical integrity of the cis-isomer be validated post-synthesis?

Advanced analytical techniques are essential:

  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • NMR spectroscopy: 1^1H-NMR coupling constants (e.g., JH3,H4J_{H-3,H-4}) distinguish cis vs. trans configurations .
  • X-ray crystallography: Definitive structural confirmation via single-crystal diffraction .

Advanced Research Questions

Q. What are the mechanistic implications of the cis-methoxymethyl group in biological activity?

The cis-configuration influences intermolecular interactions:

  • Hydrogen bonding: The methoxymethyl group’s spatial orientation affects binding to enzyme active sites (e.g., cyclooxygenase inhibition) .
  • Lipophilicity: Cis-substituents alter logP values, impacting membrane permeability and pharmacokinetics .
  • Metabolic stability: The methoxymethyl group may resist oxidative degradation compared to bulkier esters .

Q. How can conflicting data on the compound’s reactivity in ester hydrolysis be resolved?

Discrepancies in hydrolysis rates (acidic vs. basic conditions) arise from:

  • Steric hindrance: The cis-methoxymethyl group may shield the ester carbonyl, slowing base-catalyzed hydrolysis .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in acid-catalyzed pathways .
    Resolution strategy:
  • Conduct kinetic studies under controlled conditions (pH, solvent, temperature).
  • Use isotopic labeling (18^{18}O) to track hydrolysis mechanisms .

Q. How does the methoxymethyl substituent influence polymer compatibility in material science?

  • Plasticizer compatibility: The cis-methoxymethyl group enhances miscibility with polyesters by forming dipole-dipole interactions .
  • Thermal stability: TGA data show decomposition onset at 220°C for cis-derivatives vs. 195°C for trans .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Low-temperature protocols: Reduce thermal energy to prevent stereochemical scrambling .
  • Enzymatic resolution: Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .
  • Continuous flow reactors: Enhance stereocontrol via precise residence time and mixing .

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